Glycyroside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

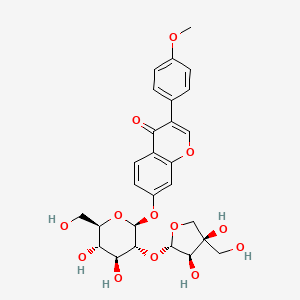

Glycyroside is an isoflavone diglycoside isolated from the plant Glycyrrhiza eurycarpa P. C. Li . It belongs to the class of flavonoids, specifically isoflavones, and is known for its various biological activities. The compound has a molecular weight of 562.52 and a chemical formula of C27H30O13 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycyroside can be synthesized through the glycosylation of isoflavones. The process involves the reaction of isoflavone with a glycosyl donor in the presence of a catalyst. Common glycosyl donors include glycosyl halides and glycosyl trichloroacetimidates. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like silver carbonate or a Lewis acid .

Industrial Production Methods: Industrial production of this compound often involves extraction from the roots of Glycyrrhiza eurycarpa. The extraction process includes drying and grinding the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Glycyroside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of dihydroisoflavones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols and amines can be used under basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroisoflavones.

Substitution: Various substituted isoflavones depending on the nucleophile used.

Scientific Research Applications

Glycyroside has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

Biology: Investigated for its role in plant metabolism and its effects on plant growth and development.

Medicine: Studied for its potential anti-inflammatory, antioxidant, and anticancer properties.

Industry: Used in the development of natural sweeteners and flavoring agents due to its glycosidic nature.

Mechanism of Action

Glycyroside exerts its effects through various molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and disrupting the mitochondrial membrane potential

Comparison with Similar Compounds

Glycyroside is unique compared to other similar compounds due to its specific glycosidic linkage and isoflavone structure. Similar compounds include:

Licoricidin: An isoflavan with potent antibacterial effects.

Glyasperins C and D: Isoflavones with one prenyl group, showing antibacterial properties.

This compound stands out due to its dual glycosidic linkage, which enhances its solubility and bioavailability compared to other isoflavones .

Biological Activity

Glycyroside, a glycoside derived from licorice (Glycyrrhiza glabra), has garnered significant attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound consists of a glucose moiety linked to the aglycone glycyrrhetinic acid. The glycosidic bond is crucial for its biological activity, influencing both pharmacokinetic properties and the compound's overall efficacy in various therapeutic applications .

Biological Activities

This compound exhibits a range of biological activities, including:

- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly beneficial in neuroprotection, as evidenced by studies indicating that this compound can inhibit ATP depletion and regulate caspase activities in neuronal cells .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, reducing cytokine production and promoting anti-inflammatory responses. This activity is significant in conditions like rheumatoid arthritis and other inflammatory diseases .

- Antitumor Properties : Several studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibitory effects on human prostate cancer (PC-3M) and colon cancer (LOVO) cells, with IC50 values indicating potent activity .

- Neuroprotective Effects : this compound has been found to protect neuronal cells from apoptosis induced by neurotoxic agents. It enhances cellular ATP production and inhibits apoptotic pathways, making it a candidate for treating neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Regulation of Apoptosis : this compound modulates key proteins involved in apoptosis, such as Bcl-2 and Bax. It upregulates anti-apoptotic proteins while downregulating pro-apoptotic factors, thereby preventing cell death in neuronal and cancer cells .

- Cytokine Modulation : By influencing cytokine signaling pathways, this compound can alter immune responses. This modulation is critical in managing inflammation and autoimmune conditions .

- Cell Proliferation Inhibition : this compound's ability to inhibit cell proliferation is linked to its effects on cell cycle regulation. It affects various phases of the cell cycle in cancer cells, leading to reduced tumor growth .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Neuroprotection in Parkinson's Disease Models :

-

Anticancer Activity :

- In vitro studies showed that this compound exerts significant cytotoxic effects on various cancer cell lines, including those derived from prostate and colon cancers. The compound's IC50 values were notably lower than those of many conventional chemotherapeutics, indicating its potential as an effective anticancer agent .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Properties

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(4-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O13/c1-35-14-4-2-13(3-5-14)17-10-36-18-8-15(6-7-16(18)20(17)30)38-25-23(22(32)21(31)19(9-28)39-25)40-26-24(33)27(34,11-29)12-37-26/h2-8,10,19,21-26,28-29,31-34H,9,11-12H2,1H3/t19-,21-,22+,23-,24+,25-,26+,27-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUBGLDJKKCMRH-LDSFXQROSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.